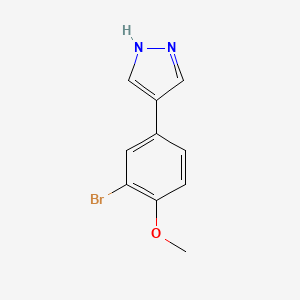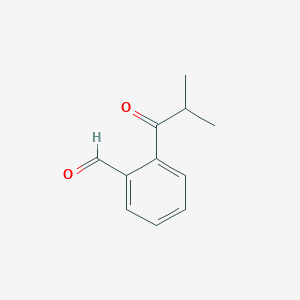
2-Isobutyrylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylpropanoyl)benzaldehyde, also known as 2-isobutyrylbenzaldehyde, is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol . It is a substituted benzaldehyde, characterized by the presence of a benzene ring with an aldehyde group and an isobutyryl group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropanoyl)benzaldehyde can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of benzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+(CH3)2CHCOClAlCl3C6H5COCH(CH3)2+HCl
Another method involves the reduction of 2-(2-methylpropanoyl)benzoic acid using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 2-(2-methylpropanoyl)benzaldehyde .
Industrial Production Methods
Industrial production of 2-(2-methylpropanoyl)benzaldehyde typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methylpropanoyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitration), Cl2/FeCl3 (halogenation), SO3/H2SO4 (sulfonation)
Major Products Formed
Oxidation: 2-(2-methylpropanoyl)benzoic acid
Reduction: 2-(2-methylpropanoyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
2-(2-methylpropanoyl)benzaldehyde finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-methylpropanoyl)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
2-(2-methylpropanoyl)benzaldehyde can be compared with other substituted benzaldehydes, such as:
Benzaldehyde: The simplest aromatic aldehyde with the formula C7H6O.
2-methylbenzaldehyde: A benzaldehyde derivative with a methyl group attached to the benzene ring.
4-methylbenzaldehyde: Another benzaldehyde derivative with a methyl group attached to the para position of the benzene ring.
The uniqueness of 2-(2-methylpropanoyl)benzaldehyde lies in the presence of the isobutyryl group, which imparts distinct chemical properties and reactivity compared to other benzaldehyde derivatives .
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-(2-methylpropanoyl)benzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8(2)11(13)10-6-4-3-5-9(10)7-12/h3-8H,1-2H3 |
Clave InChI |
OZXWCOLFUNTFSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=CC=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



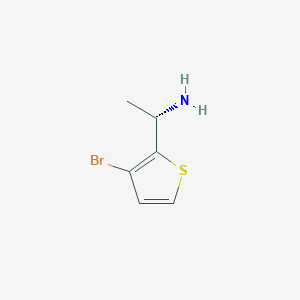
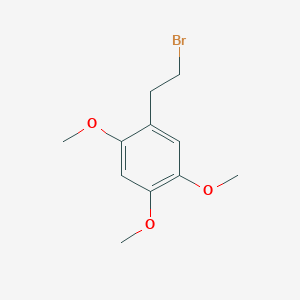
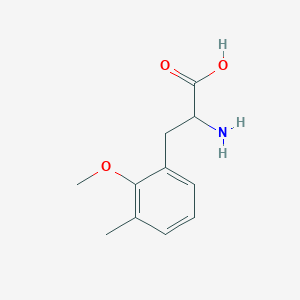
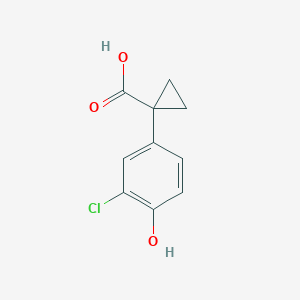
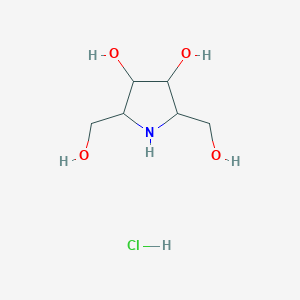
![4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13611052.png)
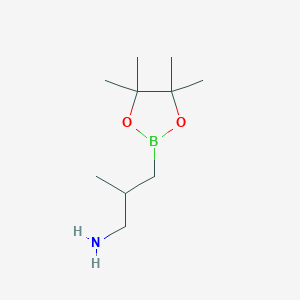
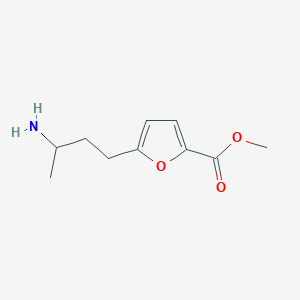
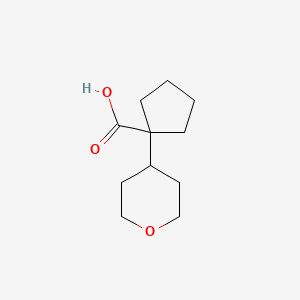
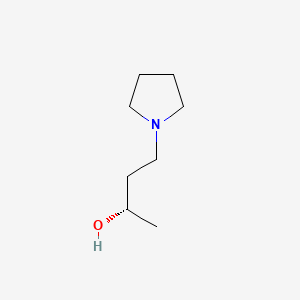
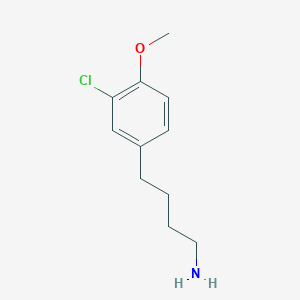
![[2-(1H-indazol-1-yl)ethyl]dimethylamine](/img/structure/B13611070.png)
